Cas no 1864074-46-3 (1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride)

1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is a fluorinated amine derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a difluorophenyl group and a branched alkyl chain, suggests utility as an intermediate in the synthesis of bioactive compounds, particularly those targeting central nervous system (CNS) disorders. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. The presence of fluorine atoms may improve metabolic stability and binding affinity in drug design. This compound is suitable for use in medicinal chemistry, where precise structural modifications are critical for optimizing pharmacokinetic properties. Purity and consistency are maintained under controlled synthesis conditions.
1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride structure
1864074-46-3 structure
Product Name:1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride
CAS No:1864074-46-3
MF:C12H18ClF2N
MW:249.727829456329
CID:5717301
PubChem ID:86262942
Update Time:2025-05-26

1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-241194
    • 1-(2,5-difluorophenyl)-4-methylpentan-1-amine;hydrochloride
    • AKOS026747617
    • 1-(2,5-difluorophenyl)-4-methylpentan-1-aminehydrochloride
    • 1-(2,5-difluorophenyl)-4-methylpentan-1-amine hydrochloride
    • F2167-1988
    • 1864074-46-3
    • 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride
    • Inchi: 1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)10-7-9(13)4-5-11(10)14;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H
    • InChI Key: OHAWDLFBQDVYPX-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(=CC=1C(CCC(C)C)N)F

Computed Properties

  • Exact Mass: 249.1095836g/mol
  • Monoisotopic Mass: 249.1095836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride Security Information

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Additional information on 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride

Introduction to 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride (CAS No. 1864074-46-3)

1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, identified by the CAS number 1864074-46-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of amine derivatives characterized by a unique structural framework that includes a 2,5-difluorophenyl group and a 4-methylpentan-1-amine backbone. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of potential therapeutic agents.

The structural composition of 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride imparts distinct chemical properties that make it particularly interesting for drug development. The presence of fluorine atoms in the aromatic ring influences electronic distribution and metabolic stability, while the amine functionality provides a site for further chemical modifications. These features have positioned this compound as a candidate for exploring novel pharmacological interactions.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and resistance to enzymatic degradation. Studies have demonstrated that substituents like 2,5-difluorophenyl can improve the bioavailability and selectivity of drug molecules. The incorporation of such motifs into pharmaceutical candidates has been associated with promising results in treating various diseases, including oncological and inflammatory conditions.

Current research initiatives are leveraging the versatility of 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride to develop novel inhibitors targeting key enzymes involved in disease pathways. For instance, preliminary investigations suggest that derivatives of this compound may exhibit inhibitory activity against enzymes implicated in cancer cell proliferation. The 4-methylpentan-1-amine moiety serves as a scaffold for designing molecules with optimized pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, and excretion (ADME) properties.

The hydrochloride salt form of this compound is particularly advantageous in medicinal chemistry due to its improved handling characteristics. Salts enhance crystallinity and shelf-life stability, which are critical factors in industrial-scale production. Additionally, the charged nature of the hydrochloride moiety facilitates interactions with polar biological targets, potentially increasing the efficacy of drug candidates derived from this scaffold.

Advances in computational chemistry have enabled more efficient screening processes for identifying promising candidates like 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride. Molecular modeling techniques predict favorable interactions between this compound and biological receptors, guiding synthetic modifications to optimize potency and selectivity. Such methodologies are integral to modern drug discovery pipelines, reducing time-to-market for novel therapeutics.

The potential applications of this compound extend beyond oncology. Emerging evidence suggests its utility in addressing neurological disorders where precise modulation of neurotransmitter systems is required. The balance between lipophilicity and polarizability imparted by its structure makes it a versatile building block for CNS-targeting agents. Further exploration into its pharmacological effects may uncover new therapeutic avenues.

Synthetic methodologies for producing 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride continue to evolve, with recent reports highlighting streamlined synthetic routes that improve yield and purity. Transition metal-catalyzed reactions have been particularly effective in constructing the desired carbon-fluorine bonds efficiently. Such innovations underscore the importance of process optimization in translating laboratory discoveries into viable pharmaceuticals.

The safety profile of this compound is another critical consideration in its development as a pharmaceutical intermediate. Preclinical studies have assessed its toxicity and pharmacokinetic behavior using standard in vitro and in vivo models. Preliminary data indicate moderate solubility and moderate metabolic clearance rates, suggesting favorable safety margins when used appropriately in synthetic applications.

Collaborative efforts between academic researchers and industry scientists are accelerating the exploration of derivatives based on 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride. Such partnerships facilitate rapid translation of basic research findings into preclinical candidates with tangible therapeutic benefits. The compound’s unique structural features make it an attractive starting point for generating structurally diverse libraries for high-throughput screening.

The role of fluorine-containing compounds in medicinal chemistry is well-documented, with numerous FDA-approved drugs incorporating fluorine atoms to enhance their pharmacological properties. The success stories behind these drugs underscore the value of fluorinated scaffolds like those found in 1-(2,5-Difluorophenyl)-4-methylpentan-1-amine hydrochloride. Continued research into this class of compounds promises further breakthroughs in drug development across multiple therapeutic domains.

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